molecular formula C22H16FN3O4 B11939856 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 881468-12-8

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B11939856
CAS No.: 881468-12-8
M. Wt: 405.4 g/mol
InChI Key: NLMNDHDMQQJSOU-ZVHZXABRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazonoyl chloride under controlled conditions to form the carbohydrazonoyl derivative. Finally, this derivative is esterified with 2-fluorobenzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various halogenated derivatives .

Scientific Research Applications

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The anilino group can form hydrogen bonds with biological molecules, while the oxoacetyl and carbohydrazonoyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to the presence of the 2-fluorobenzoate moiety, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

CAS No.

881468-12-8

Molecular Formula

C22H16FN3O4

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H16FN3O4/c23-19-9-5-4-8-18(19)22(29)30-17-12-10-15(11-13-17)14-24-26-21(28)20(27)25-16-6-2-1-3-7-16/h1-14H,(H,25,27)(H,26,28)/b24-14+

InChI Key

NLMNDHDMQQJSOU-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

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